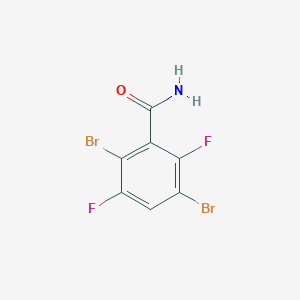

2,5-Dibromo-3,6-difluorobenzamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H3Br2F2NO |

|---|---|

Molecular Weight |

314.91 g/mol |

IUPAC Name |

2,5-dibromo-3,6-difluorobenzamide |

InChI |

InChI=1S/C7H3Br2F2NO/c8-2-1-3(10)5(9)4(6(2)11)7(12)13/h1H,(H2,12,13) |

InChI Key |

TXRAOGJHPDZVFL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)C(=O)N)Br)F |

Origin of Product |

United States |

Contextualization Within Halogenated Aromatic Compounds

Halogenated aromatic hydrocarbons are a class of chemicals characterized by a benzene (B151609) ring attached to one or more halogen atoms, such as chlorine, fluorine, bromine, or iodine. iloencyclopaedia.org These compounds are widely utilized as solvents and as intermediates in the synthesis of other chemicals. iloencyclopaedia.org The introduction of halogen atoms to an aromatic scaffold can significantly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to engage in specific intermolecular interactions like halogen bonding. wisdomlib.orgresearchgate.net

Fluorine and chlorine are the most commonly used halogens in medicinal chemistry. researchgate.net Fluorine, being the most electronegative element, can influence the acidity (pKa) of nearby functional groups. nih.gov Chlorine, on the other hand, is a better acceptor for halogen bonds. nih.gov Bromine's moderate electronegativity and polarizability can enhance the potency of a compound, potentially through improved ligand-protein interactions and cellular uptake. researchgate.net The specific placement and type of halogen atom can therefore be strategically used to fine-tune the properties of a molecule for a desired application.

Significance of the Benzamide Scaffold in Modern Organic Synthesis

The benzamide (B126) scaffold is a crucial building block in organic synthesis and is a common substructure in many pharmaceutical compounds. researchgate.net Benzamides are amide derivatives of benzoic acid and are valued for their stability and the relative ease with which they can be synthesized from commercially available materials. mdpi.comresearchgate.net The amide bond is a fundamental linkage in numerous biological processes, making benzamide derivatives a focal point of research. researchgate.netresearchgate.net

The versatility of the benzamide structure allows for the introduction of various substituents, facilitating detailed structure-activity relationship (SAR) studies. mdpi.com This adaptability makes benzamides useful intermediates for creating a wide array of biologically active molecules with potential applications as anti-inflammatory, analgesic, antimicrobial, and anticancer agents. mdpi.com

Overview of Research Trajectories for Multi Halogenated Difluorobenzamides

Research into multi-halogenated difluorobenzamides is often driven by the desire to develop new therapeutic agents. For instance, novel series of 2,6-difluorobenzamide (B103285) derivatives have been designed and synthesized as potential inhibitors of the FtsZ protein, a target for antibacterial drugs. nih.gov In these studies, the presence of the two fluorine atoms on the benzamide (B126) ring was found to be a key factor for their biological activity. mdpi.com

Conformational analysis of compounds like 2,6-difluoro-3-methoxybenzamide (B3025189) has revealed that the fluorine atoms induce a non-planar conformation, which is believed to be important for its interaction with biological targets. mdpi.com This highlights the role of multi-halogenation in influencing the three-dimensional structure of the molecule and, consequently, its biological function. The synthesis of various derivatives, such as those with chloroalkoxy, bromoalkoxy, and alkyloxy side chains, allows researchers to explore how different substituents affect antibacterial potency. nih.gov

Academic and Synthetic Relevance of 2,5 Dibromo 3,6 Difluorobenzamide Studies

Strategies for Aromatic Halogenation on Benzamide Scaffolds

The introduction of multiple halogen substituents onto a benzamide core requires a strategic approach to control the position of each halogen. The amide functionality itself can act as a directing group, influencing the regiochemical outcome of subsequent electrophilic substitution reactions. However, to achieve a specific pattern like the 2,5-dibromo-3,6-difluoro substitution, a combination of directed C-H activation and controlled electrophilic halogenation is often necessary.

Regioselective Bromination Techniques

Achieving the desired dibromo substitution pattern on a difluorinated benzamide backbone necessitates overcoming the directing effects of the existing fluorine and amide groups.

Directed C-H activation has emerged as a powerful tool for the regioselective functionalization of aromatic rings. In the context of benzamides, the amide group can serve as an effective directing group to guide a metal catalyst to the ortho C-H bonds.

Palladium-catalyzed reactions have been successfully employed for the ortho-arylation and ortho-alkylation of benzamides. acs.orgnih.gov These methodologies often utilize the amide's carbonyl oxygen to coordinate with the palladium catalyst, bringing it in close proximity to the ortho C-H bond and facilitating its activation. A similar strategy can be envisioned for ortho-bromination, where a palladium catalyst, in conjunction with a suitable bromine source, could selectively functionalize the ortho positions. For instance, a method for the monoselective alkylation of the ortho-C-H bonds of N-quinolyl benzamides under palladium catalysis has been reported, showcasing the potential for selective functionalization. nih.gov

Furthermore, iridium-catalyzed C-H activation offers another promising avenue. Researchers have demonstrated the regioselective activation of ortho-C-H bonds in alkylarenes using iridium complexes. acs.org This approach relies on the alkyl substituent acting as a directing group. Adapting this concept to benzamides, the amide functionality could similarly direct an iridium catalyst to achieve selective ortho-bromination. The key to these methods is the ability of the directing group to form a stable cyclometalated intermediate, which then undergoes reaction with an electrophilic bromine source.

| Catalyst System | Directing Group | Potential Application | Key Feature |

| Palladium | Amide (CONH2) | Ortho-bromination of benzamides | Directs catalyst to ortho-position |

| Iridium | Alkyl (in arenes) | Potential for ortho-bromination of substituted benzamides | High regioselectivity via C-H activation |

| Palladium | O-Methyloxime | Ortho-bromination of benzaldehydes | Demonstrates directing group strategy for ortho-halogenation |

The formation of a bromoarenium ion, or σ-complex, is typically the rate-determining step in electrophilic aromatic bromination. nih.gov The stability of this intermediate dictates the position of substitution. To achieve the desired 2,5-dibromo substitution, the reaction conditions must be carefully controlled to favor bromination at these specific positions. This can involve the choice of brominating agent, catalyst, and solvent. For instance, N-bromosuccinimide (NBS) in the presence of a catalyst like silica (B1680970) gel has been shown to be effective for regioselective brominations. mdpi.com The use of a Brønsted superacid has also been explored for the direct Friedel-Crafts carboxamidation of arenes, suggesting its potential role in activating the aromatic ring for subsequent electrophilic substitution. nih.gov

It is important to note that electrophilic aromatic bromination can sometimes lead to a mixture of isomers, especially when the directing effects of the substituents are not strongly reinforcing. nih.gov Therefore, a thorough analysis of the substrate's electronic properties and careful optimization of the reaction conditions are crucial for achieving high regioselectivity.

| Factor | Influence on Electrophilic Bromination | Example/Consideration |

| Substituent Effects | Directing groups (ortho, para vs. meta) and activating/deactivating nature. | Fluorine (o,p-directing), Amide (m-directing). |

| Catalyst | Lewis acids (e.g., FeBr₃) or solid supports (e.g., silica gel) can enhance electrophilicity and influence regioselectivity. mdpi.compressbooks.pub | FeBr₃ polarizes Br₂ to create a stronger electrophile. pressbooks.pub |

| Brominating Agent | Different reagents (e.g., Br₂, NBS) can exhibit different reactivity and selectivity. mdpi.com | NBS/silica gel can provide good regioselectivity. mdpi.com |

| Reaction Conditions | Temperature and solvent can affect the reaction rate and the distribution of isomers. nih.gov | Lower temperatures often lead to higher positional selectivity. nih.gov |

Selective Fluorination Approaches

The introduction of fluorine atoms onto the benzamide scaffold is a critical step in the synthesis of the target compound. Several advanced methodologies can be employed for this purpose.

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. nih.govrsc.orgnih.gov In an SNAr reaction, a nucleophile replaces a leaving group on the aromatic ring. The reaction proceeds through a Meisenheimer complex, a negatively charged intermediate. stackexchange.com

For the synthesis of a difluorobenzamide, one could start with a precursor having suitable leaving groups (e.g., chlorine or nitro groups) at the desired positions. The high electronegativity of fluorine makes aryl fluorides surprisingly reactive in SNAr reactions because the strong inductive effect of the fluorine atom stabilizes the Meisenheimer complex, which is the rate-determining step. stackexchange.com This method is tolerant of various functional groups, including amides, making it a viable strategy. nih.gov For example, a procedure for the nucleophilic aromatic substitution of aryl fluorides and chlorides with dimethylamine (B145610) has been developed that tolerates amide groups. nih.gov

| Reaction Type | Key Principle | Applicability to Benzamides | Advantage |

| SNAr | Nucleophilic attack on an electron-deficient aromatic ring with a good leaving group. | Can be used to introduce fluorine using a fluoride (B91410) source on a benzamide precursor with leaving groups (e.g., Cl, NO₂). | Tolerant of the amide functional group and can be highly regioselective. |

In recent years, oxidative and electrochemical fluorination methods have gained prominence as advanced techniques for C-F bond formation. researchgate.netdntb.gov.uadntb.gov.ua These methods offer alternative pathways to traditional nucleophilic or electrophilic fluorination.

Chemically oxidative fluorination often involves the use of a hypervalent iodine reagent in combination with a fluoride source. cas.cn These reactions can proceed under metal-free conditions and have been successfully applied to the fluorination of phenols and anilides. cas.cn For instance, the combination of PhI(OCOCF₃)₂ and Et₃N·3HF has been used for the dearomative fluorination of acetanilides. cas.cn

Electrochemical fluorination represents another frontier in C-F bond formation. dntb.gov.ua This method utilizes an electric current to oxidize either the substrate or the fluoride source, generating highly reactive intermediates that lead to fluorination. Electrochemical methods can offer high selectivity and avoid the use of harsh chemical oxidants. The oxidative fluorination of pyridine (B92270) and its derivatives has been studied under both chemical and electrochemical conditions, demonstrating the potential of these methods for functionalizing aromatic systems. researchgate.net

These advanced methodologies could potentially be applied to a benzamide scaffold, offering a direct route to fluorinated analogs that might be difficult to access through traditional methods.

| Method | Description | Reagents/Conditions | Potential Application |

| Chemical Oxidative Fluorination | Use of a chemical oxidant to facilitate the reaction of a fluoride source with the aromatic ring. | Hypervalent iodine reagents (e.g., PhI(OCOCF₃)₂), fluoride source (e.g., AgF, Et₃N·3HF). cas.cn | Direct fluorination of the benzamide ring. |

| Electrochemical Fluorination | Use of an electric current to drive the fluorination reaction. | Controlled potential electrolysis, fluoride source. dntb.gov.ua | Selective fluorination under mild conditions, avoiding harsh reagents. |

Halogen Exchange Reactions (Bromine to Fluorine)

Halogen exchange (HALEX) reactions are a powerful tool for the synthesis of fluorinated aromatic compounds, often providing a more accessible route than direct fluorination methods. The conversion of a bromo-substituted precursor to a fluoro-substituted one is a key step in the synthesis of many complex molecules.

Recent advancements have highlighted the use of boron trihalides for C-F bond halogen exchange. nsf.gov For instance, boron trichloride (B1173362) (BCl₃) has been used to convert trifluoromethyl arenes into their trichloromethyl analogs. nsf.gov This principle can be extended to bromine-to-fluorine exchange, driven by the high bond-dissociation energy of the B-F bond. nsf.gov The use of Lewis acidic boron reagents can facilitate the cleavage of C-Br bonds and the subsequent formation of C-F bonds. nsf.gov

Another approach involves the use of metal fluorides, such as potassium fluoride (KF) or cesium fluoride (CsF), often in the presence of a phase-transfer catalyst or in a polar aprotic solvent. These methods have been traditionally employed for nucleophilic aromatic substitution (SNAr) reactions. For the synthesis of fluorinated benzamides, a precursor such as a dibromo-dihydroxy-benzamide could potentially undergo a bromine-to-fluorine exchange.

Recent research has also explored the use of Et₃N·3HF as a nucleophilic fluorine source for bromine-fluorine exchange in α-carbonyl benzyl (B1604629) bromides. nii.ac.jp The combination of AgF and Et₃N·3HF has shown enhanced reactivity in acetonitrile (B52724), suggesting a potential route for the fluorination of appropriately substituted benzamide precursors. nii.ac.jp

| Reagent System | Substrate Type | Key Features |

| Boron Trihalides (e.g., BCl₃, BBr₃) | Aryl Bromides | Driven by strong B-F bond formation. nsf.gov |

| Metal Fluorides (KF, CsF) | Activated Aryl Bromides | Classic SNAr conditions, often requires high temperatures. |

| Et₃N·3HF / AgF | α-Carbonyl Benzyl Bromides | Mild conditions, enhanced reactivity with combined reagents. nii.ac.jp |

Benzamide Formation Pathways from Aromatic Precursors

The formation of the benzamide moiety is a fundamental transformation in organic synthesis. Several reliable methods exist, starting from various aromatic precursors.

The most direct route to a benzamide is the amidation of a corresponding carboxylic acid or its activated derivative. For the synthesis of this compound, the precursor would be 2,5-dibromo-3,6-difluorobenzoic acid. This carboxylic acid can be activated using a variety of reagents, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the acyl chloride. The subsequent reaction with ammonia (B1221849) or an ammonia equivalent readily yields the desired benzamide.

Alternatively, peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can be used to directly couple the carboxylic acid with ammonia. These methods are often milder and tolerate a wider range of functional groups.

| Starting Material | Reagents | Product |

| 2,5-Dibromo-3,6-difluorobenzoic acid | 1. SOCl₂ or (COCl)₂ 2. NH₃ | This compound |

| 2,5-Dibromo-3,6-difluorobenzoic acid | DCC or EDC, NH₃ | This compound |

The hydrolysis of benzonitriles offers an alternative pathway to benzamides. This transformation can be achieved under acidic or basic conditions, or more recently, through enzymatic methods. For instance, the hydrolysis of 2,6-difluorobenzonitrile (B137791) to 2,6-difluorobenzamide (B103285) has been successfully demonstrated using a nitrilase enzyme from Rhodococcus sp. epo.orggoogleapis.com This biocatalytic approach is often highly selective and proceeds under mild conditions, avoiding the harsh reagents and high temperatures associated with chemical hydrolysis.

While direct enzymatic hydrolysis of 2,5-dibromo-3,6-difluorobenzonitrile (B2962758) to the corresponding benzamide has not been explicitly reported, the existing literature on the enzymatic hydrolysis of other halogenated benzonitriles suggests this is a feasible synthetic strategy. epo.orggoogleapis.com However, it is noted that di-ortho-substitution can sometimes inhibit alkaline hydrolysis of aromatic nitriles. epo.org

| Starting Material | Method | Key Features |

| 2,5-Dibromo-3,6-difluorobenzonitrile | Acid or Base Hydrolysis | Harsh conditions, potential for side reactions. |

| 2,6-Difluorobenzonitrile | Enzymatic Hydrolysis (Rhodococcus sp.) | Mild, selective, environmentally friendly. epo.orggoogleapis.com |

Advanced Coupling Reactions in the Synthesis of Substituted Benzamides

Cross-coupling reactions are indispensable tools for the functionalization of aromatic rings, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency.

The bromine atoms on the this compound scaffold are ideal handles for post-synthetic modification via palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling reaction, which couples an organohalide with an organoboron compound, is a widely used method for forming C-C bonds. wikipedia.orgnih.gov A this compound could be selectively coupled with various aryl or vinyl boronic acids or esters to introduce new substituents at the 2- and 5-positions. The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, in the presence of a base. nih.gov The reaction conditions can often be tuned to achieve mono- or di-arylation.

The Stille coupling offers another powerful method for C-C bond formation, reacting an organohalide with an organotin reagent. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide range of functional groups and the stability of the organostannane reagents. wikipedia.orgorganic-chemistry.org Similar to the Suzuki coupling, a this compound could be functionalized using various organostannanes in the presence of a palladium catalyst.

| Reaction | Coupling Partners | Catalyst System (Typical) |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid/Ester | Pd(PPh₃)₄, Base (e.g., K₃PO₄) nih.gov |

| Stille | Aryl/Vinyl Stannane | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand wikipedia.orgorganic-chemistry.orgnih.gov |

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine. wikipedia.orgorganic-chemistry.org While traditionally requiring harsh conditions, modern modifications have made the Ullmann reaction more versatile and applicable to a wider range of substrates. nih.govrsc.org A this compound could potentially be reacted with various amines or N-heterocycles via an Ullmann-type coupling to introduce nitrogen-containing substituents. These reactions are typically promoted by a copper(I) catalyst, often with the use of a ligand to facilitate the coupling. mdpi.com The reactivity of aryl halides in Ullmann reactions generally follows the trend I > Br > Cl, making the dibromo-benzamide a suitable substrate. wikipedia.org

| Reaction | Coupling Partners | Catalyst System (Typical) |

| Ullmann Condensation | Amine / N-Heterocycle | Cu(I) salt, Ligand (e.g., phenanthroline) wikipedia.orgmdpi.com |

Stereochemical Considerations and Isomer Control in Halogenated Benzamide Synthesis

The synthesis of halogenated benzamides, particularly those with multiple substitutions like this compound, requires careful consideration of stereochemistry and isomerism. The substitution pattern on the benzene (B151609) ring not only defines constitutional isomers but can also lead to more subtle forms of stereoisomerism, such as atropisomerism. Atropisomers are stereoisomers that arise from restricted rotation around a single bond, and their selective synthesis is a significant challenge.

In polysubstituted benzamides, the barrier to rotation around the aryl-carbonyl (C-C) or aryl-nitrogen (C-N) bond can be substantial, especially when bulky groups are present at the ortho positions. thieme-connect.com For a molecule like this compound, the presence of bromine and fluorine atoms ortho to the amide group can create a sufficiently high rotational barrier to allow for the potential isolation of stable atropisomers.

The control of isomeric purity is critical. The position of halogen atoms dictates the molecule's three-dimensional structure and its intermolecular interactions. mdpi.com Studies on isomeric fluoro-N-(2-hydroxy-5-methyl phenyl)benzamides have shown that the halogen's placement (ortho, meta, or para) significantly influences the planarity of the peptide bond and the formation of intermolecular hydrogen bonds, which in turn governs the supramolecular assembly in the crystal lattice. mdpi.com For instance, active participation of the halogen in the assembly of crystal structures is observed, forming intramolecular rings and molecule chains during crystal growth. mdpi.com

Strategies for achieving high levels of isomer control often rely on asymmetric catalysis. One notable approach is the enantioselective synthesis of atropisomeric benzamides through peptide-catalyzed electrophilic bromination. nih.gov This method utilizes a short peptide catalyst to control the facial selectivity of bromination on a benzamide precursor, leading to the formation of enantioenriched tri- and dibrominated products. nih.gov Tertiary benzamides are suitable substrates as they exhibit high barriers to racemization after ortho-functionalization. nih.gov This strategy demonstrates the potential for creating specific, chirally defined halogenated benzamides.

Below is a data table summarizing a catalytic approach to atroposelective benzamide synthesis.

Table 1: Peptide-Catalyzed Atroposelective Bromination for Benzamide Synthesis

| Catalyst | Substrate Type | Halogenating Agent | Outcome | Reference |

|---|

Furthermore, the strategic functionalization of pre-existing brominated scaffolds can provide access to other highly substituted isomers without loss of stereochemical integrity. nih.gov

Mechanochemical Approaches to Halogenated Benzamide Synthesis

Mechanochemistry, which involves inducing reactions through mechanical force (e.g., grinding or ball milling), has emerged as a powerful and sustainable alternative to conventional solution-based synthesis. nih.gov These methods offer significant advantages, including the reduction or complete elimination of bulk solvents, shorter reaction times, and often milder reaction conditions. nih.gov For the synthesis of halogenated benzamides, mechanochemical approaches provide an efficient and environmentally friendly route.

Several mechanochemical strategies for forming amide bonds are compatible with halogenated substrates. A common method involves the direct coupling of carboxylic acids and amines using coupling reagents under ball milling conditions. nih.gov Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) have been successfully employed for mechanochemical amide synthesis. nih.gov Importantly, these methods show good tolerance for a variety of functional groups, including halogens. nih.govacs.org

Another effective mechanochemical protocol involves the activation of carboxylic acids with 2,4,6-trichloro-1,3,5-triazine (TCT) and a catalytic amount of triphenylphosphine (B44618) (PPh₃). rsc.org This solvent-drop grinding method facilitates the amidation of diverse carboxylic acids, including aromatic ones, with amines to produce amides in moderate to excellent yields without the need for bulk solvents or heating. rsc.org The integrity of stereocenters is often maintained under these conditions, which is crucial for complex targets. acs.org

Mechanochemical activation has been shown to be a suitable method for converting esters into primary amides by reaction with calcium nitride, a process that avoids the need for chromatography. nih.gov This approach was successfully applied to the synthesis of the antiepileptic drug rufinamide, demonstrating its utility in preparing functionalized benzamides. nih.gov When compared to traditional heating methods, mechanochemical synthesis can be significantly faster (e.g., 90 minutes vs. 24 hours) and proceeds under milder conditions. acs.org

The table below compares different mechanochemical methods for amide synthesis.

Table 2: Comparison of Mechanochemical Methods for Amide Synthesis

| Method | Reagents/Activators | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Ester Aminolysis | Calcium nitride (Ca₃N₂) | Ball milling, 90 min | Chromatography-free, tolerates halogens, preserves stereocenters | nih.govacs.org |

| Acid-Amine Coupling | 2,4,6-trichloro-1,3,5-triazine (TCT), PPh₃ | Solvent-drop grinding, room temperature | Rapid, efficient, compatible with N-protected amino acids | rsc.org |

These mechanochemical methodologies hold great promise for the synthesis of this compound and its analogs, offering a greener and more efficient path to these valuable compounds. The ability to perform multistep reactions in a single pot under mechanochemical conditions further enhances efficiency and reduces waste, contributing to more sustainable chemical manufacturing. nih.gov

Mechanistic Insights into Aromatic Halogenation Processes

Aromatic halogenation involves the substitution of a hydrogen atom on an aromatic ring with a halogen through either an electrophilic or radical mechanism. numberanalytics.com The existing substituents on the benzamide ring heavily influence the regiochemistry and rate of further halogenation.

The direct halogenation of aromatic C-H bonds can be achieved with high regioselectivity through transition-metal-catalyzed reactions. organic-chemistry.org For benzamide derivatives, the amide group can act as a directing group, guiding the halogen to a specific position on the ring. rsc.org Palladium(II)-catalyzed methods, for instance, have been developed for the regioselective halogenation of the aromatic ring of primary benzamides. researchgate.net These reactions often proceed under mild conditions and can offer products that are complementary to those from traditional electrophilic aromatic substitution. organic-chemistry.org Nickel(II) catalysis has also been employed for the ortho-halogenation of electron-deficient arenes like benzamides, using N-halosuccinimides as the halogen source. rsc.org These catalytic approaches are significant for synthesizing multi-halogenated derivatives with precise control over the substituent pattern. rsc.org

In multi-halogenated systems like this compound, the regioselectivity of any further substitution is governed by the combined directing effects of all existing substituents. lumenlearning.comkhanacademy.org The amide group (-CONH₂) is generally an ortho-, para-director. libretexts.org However, its directing influence is in competition with the four halogen atoms. Halogens are deactivating yet ortho-, para-directing. libretexts.orguomustansiriyah.edu.iq

The directing effects of substituents on a benzene ring are summarized in the table below:

| Substituent Type | Effect on Reactivity | Directing Effect | Example Groups |

| Activating | Increases reaction rate | Ortho, Para | -OH, -NH₂, -OR, -Alkyl |

| Deactivating | Decreases reaction rate | Meta (except halogens) | -NO₂, -SO₃H, -CN, -C=O |

| Halogens | Deactivating | Ortho, Para | -F, -Cl, -Br, -I |

This table summarizes the general directing effects of common substituent types in electrophilic aromatic substitution. libretexts.orgpressbooks.pub

In the case of this compound, all positions on the benzene ring are already substituted, making further electrophilic aromatic substitution that involves the replacement of a hydrogen atom impossible without prior modification. Any further transformation would likely involve substitution of one of the existing halogen atoms.

Nucleophilic Aromatic Substitution (SNAr) Mechanisms on the Difluorobenzamide Core

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for highly halogenated aromatic compounds. pharmdguru.com This reaction is facilitated by the presence of electron-withdrawing groups, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. nih.govmasterorganicchemistry.com In this compound, both the fluorine and bromine atoms, as well as the amide group, are electron-withdrawing, making the aromatic ring susceptible to nucleophilic attack. uomustansiriyah.edu.iqmasterorganicchemistry.com

The SNAr mechanism proceeds in two steps:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanion (Meisenheimer complex). This is typically the slow, rate-determining step. masterorganicchemistry.comlibretexts.org

Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the leaving group. stackexchange.com

An interesting aspect of SNAr is the "element effect," where the leaving group reactivity order is often F > Cl ≈ Br > I. nih.gov This is contrary to SN1 and SN2 reactions. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and stabilizing the negative charge in the Meisenheimer intermediate through its powerful inductive effect. stackexchange.comyoutube.com Therefore, in this compound, the fluorine atoms are more likely to be substituted by a nucleophile than the bromine atoms. The rate of substitution is enhanced when electron-withdrawing groups are positioned ortho or para to the leaving group, as this allows for effective delocalization of the negative charge in the intermediate. uomustansiriyah.edu.iqmasterorganicchemistry.com

Investigating Radical Reaction Pathways Involving Halogenated Aromatic Species

Halogenated aromatic compounds can undergo reactions involving radical intermediates, particularly under photochemical or high-temperature conditions. wikipedia.orgstudymind.co.ukjove.com A common radical pathway is reductive dehalogenation, where a halogen atom is replaced by a hydrogen atom. The C-Br bond is weaker than the C-F bond, making it more susceptible to homolytic cleavage to form an aryl radical. nih.gov

Studies on polybrominated compounds have shown that they can be debrominated through radical mechanisms. nih.govnih.gov For instance, the photocatalytic degradation of polybrominated diphenyl ethers (PBDEs) proceeds via reductive debromination. nih.gov The susceptibility to debromination often increases with the number of bromine atoms on the phenyl ring. nih.gov It is plausible that this compound could undergo selective radical debromination, potentially forming difluorobenzamide derivatives under appropriate radical-initiating conditions.

Computational Mechanistic Studies of this compound Reactions

Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating the reaction mechanisms of complex molecules like this compound. rsc.orgnih.gov DFT calculations can be used to model reaction pathways, determine the structures of transition states and intermediates, and calculate activation energies. nih.govresearchgate.net

For SNAr reactions, computational studies have provided detailed insights into the "element effect." They have confirmed that the enhanced reactivity of fluoroarenes is due to the stabilization of the transition state and the Meisenheimer complex by the highly electronegative fluorine atom. nih.gov DFT studies can also predict the regioselectivity of SNAr on polyhalogenated rings by comparing the activation barriers for nucleophilic attack at different positions. researchgate.net

Theoretical investigations into radical debromination can elucidate the bond dissociation energies of the C-Br versus C-F bonds, confirming the preferential cleavage of the C-Br bond. nih.gov Such studies can also model the subsequent propagation steps of a radical chain reaction. While specific computational studies on this compound are not widely reported, the principles derived from studies on similar halogenated aromatic compounds are applicable. rsc.orgnih.gov

Derivatization and Functionalization Strategies for this compound

The synthetic versatility of this compound allows for a multitude of derivatization and functionalization strategies. These approaches enable the systematic modification of the core scaffold, providing access to a diverse range of analogues with tailored properties. Key strategies include modifications at the amide nitrogen, transformations involving the aromatic halogen substituents, and the introduction of various chemical moieties onto the benzamide core.

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Isomer Differentiation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of "2,5-Dibromo-3,6-difluorobenzamide." By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships. For a complete structural assignment, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is typically employed.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the amine (-NH₂) protons and the single aromatic proton (-H). The amine protons will likely appear as a broad singlet, with a chemical shift that can be influenced by solvent, concentration, and temperature. The aromatic proton, being on a highly substituted and electron-deficient ring, would appear as a singlet or a finely split multiplet due to couplings with the adjacent fluorine atoms. Its chemical shift would be significantly downfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all seven carbon atoms in the molecule. nist.gov Due to the molecule's asymmetry, seven distinct signals are expected. The carbonyl carbon of the amide group is characteristically found at the lowest field (most deshielded), typically in the range of 160-170 ppm. nist.gov The aromatic carbons directly bonded to the electronegative fluorine and bromine atoms will also exhibit significant downfield shifts. nist.gov The carbon atom bonded to the remaining hydrogen will be the only one in the aromatic region showing a strong signal in a standard ¹³C experiment due to the Nuclear Overhauser Effect (NOE) from the attached proton, unless proton decoupling is applied.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds. nih.gov For "this compound," two distinct signals are anticipated for the two non-equivalent fluorine atoms. The chemical shifts and, crucially, the coupling constants (J-couplings) between the fluorine atoms and with the nearby aromatic proton provide definitive evidence for their positions on the benzene (B151609) ring. chemicalbook.combldpharm.com The large chemical shift dispersion in ¹⁹F NMR makes it highly sensitive to the electronic environment. nih.gov

Expected ¹H NMR Data (Predicted): This table is illustrative and based on typical values for halogenated aromatic compounds.

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -NH₂ | 5.0 - 8.0 | Broad Singlet |

Expected ¹³C NMR Data for a Related Compound (2,6-Difluorobenzamide in DMSO-d₆): Data from a structurally similar compound, 2,6-Difluorobenzamide (B103285), is provided for illustrative purposes. bldpharm.com

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C=O | 162.7 |

| Aromatic C-F | 158.5 (d, J=250 Hz) |

| Aromatic C-H | 130.5 (t, J=10 Hz) |

| Aromatic C-C=O | 115.0 (t, J=20 Hz) |

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis (e.g., LC-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS is critical for the unambiguous confirmation of the molecular formula of "this compound" (C₇H₃Br₂F₂NO). By measuring the mass-to-charge ratio (m/z) with very high precision (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. The presence of two bromine atoms will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br exist in a nearly 1:1 ratio), which serves as a clear indicator for the presence and number of bromine atoms in the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is invaluable for analyzing the purity of "this compound" and for identifying any impurities or byproducts from its synthesis. The compound would be separated on an LC column and then introduced into the mass spectrometer for detection.

Fragmentation Analysis: In the mass spectrometer, the molecule can be induced to break apart into smaller, charged fragments. The pattern of these fragments is often unique to the compound's structure. For "this compound," expected fragmentation pathways could include the loss of the amide group (-CONH₂), bromine atoms, or other small neutral molecules. Analyzing these fragmentation patterns can help to confirm the connectivity of the atoms within the molecule. For instance, in the mass spectrum of the related 2,6-difluorobenzamide, a prominent peak is observed for the molecular ion, as well as fragments corresponding to the loss of the amide group. chemicalbook.com

Predicted HRMS Data: This table is illustrative and based on the exact mass calculated for the specified molecular formula.

| Ion | Molecular Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₇H₄Br₂F₂NO⁺ | 315.8672 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying the functional groups present in a compound.

Infrared (IR) Spectroscopy: The IR spectrum of "this compound" would be expected to show characteristic absorption bands for the amide and aromatic functionalities. The N-H stretching vibrations of the primary amide group typically appear as two bands in the region of 3400-3200 cm⁻¹. The C=O (carbonyl) stretching vibration of the amide is a strong, sharp band usually found between 1680 and 1630 cm⁻¹. The C-N stretching vibration of the amide would be observed around 1400 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-F and C-Br stretching vibrations will appear in the fingerprint region (below 1300 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While strong IR bands are associated with vibrations that cause a change in the dipole moment, strong Raman bands arise from vibrations that cause a change in polarizability. For "this compound," the symmetric vibrations of the aromatic ring and the C-Br bonds are expected to give rise to strong signals in the Raman spectrum. uni.lu Vibrational analysis of related nitrobenzamides has been used to assign specific vibrational modes. jst.go.jpsigmaaldrich.com

Expected Vibrational Frequencies: This table is illustrative, with frequency ranges based on typical values for substituted benzamides.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Amide (-NH₂) | N-H Stretch | 3400 - 3200 | IR |

| Aromatic C-H | C-H Stretch | > 3000 | IR/Raman |

| Amide (C=O) | C=O Stretch | 1680 - 1630 | IR |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | IR/Raman |

| Amide (-CN) | C-N Stretch | ~1400 | IR |

| C-F | C-F Stretch | 1300 - 1100 | IR |

X-ray Crystallography for Solid-State Structural Determination of Related Analogs

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern can be used to calculate the positions of all atoms in the molecule with high precision, providing information on bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for "this compound" is not publicly available, analysis of related halogenated benzamides by X-ray crystallography has provided valuable insights into their solid-state conformations and packing arrangements. chemrxiv.org Such studies can reveal the planarity of the aromatic ring, the orientation of the amide group relative to the ring, and the nature of intermolecular interactions, such as hydrogen bonding involving the amide protons and halogen bonding involving the bromine atoms. chemrxiv.org This information is crucial for understanding the compound's physical properties and its potential interactions in a biological context.

Chromatographic Methods for Purity Assessment and Isomer Separation (e.g., HPLC, UPLC, GC)

Chromatographic techniques are essential for separating the components of a mixture and are widely used to assess the purity of "this compound."

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are the most common methods for determining the purity of non-volatile organic compounds. A solution of the sample is passed through a column packed with a stationary phase, and the components are separated based on their differential interactions with the stationary and mobile phases. For "this compound," a reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. The related compound, 2,6-difluorobenzamide, has been quantified using HPLC with a diode-array detector. nih.gov

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. Given the structure of "this compound," it may be amenable to GC analysis, possibly after derivatization to increase its volatility. When coupled with a mass spectrometer (GC-MS), this technique provides both separation and structural identification of the components. Current time information in Bangalore, IN. GC with a halogen-specific detector (XSD) can also be a highly selective method for analyzing halogenated compounds. nih.gov

Typical Chromatographic Purity Analysis Parameters: This table provides an example of typical conditions for HPLC analysis.

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

Advanced Spectroscopic Techniques for Stereoisomeric Characterization

Due to the presence of bulky substituents (bromine atoms) ortho to the C-N amide bond, "this compound" has the potential to exhibit atropisomerism. Atropisomers are stereoisomers that result from hindered rotation around a single bond. chemicalbook.com The energy barrier to rotation around the aryl-carbonyl bond in substituted benzamides can be high enough to allow for the isolation of individual atropisomers at room temperature.

Dynamic NMR (DNMR): DNMR spectroscopy can be used to study the rotational barrier. At low temperatures, where rotation is slow on the NMR timescale, separate signals may be observed for the two atropisomers. As the temperature is increased, the rate of rotation increases, causing the signals to broaden, coalesce, and eventually sharpen into a single time-averaged signal. By analyzing the changes in the NMR lineshape as a function of temperature, the energy barrier to rotation can be calculated.

Chiral Chromatography: If the atropisomers are stable enough to be separated, chiral chromatography (either HPLC or GC with a chiral stationary phase) can be used to resolve the enantiomeric pair of atropisomers. This technique is essential for determining the enantiomeric purity of the compound and for isolating individual atropisomers for further study. The separation of benzamide (B126) atropisomers has been successfully achieved using chiral HPLC.

Computational Chemistry and Theoretical Investigations of 2,5 Dibromo 3,6 Difluorobenzamide

Quantum Chemical Calculations (e.g., DFT, ab initio) for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations would be employed to model the electronic structure of 2,5-Dibromo-3,6-difluorobenzamide.

Electronic Structure: These calculations would determine the molecule's ground-state geometry, optimizing bond lengths and angles to find the most stable arrangement of atoms. The distribution of electrons within the molecule would be visualized through molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Stability and Reactivity: The total electronic energy calculated would provide a measure of the molecule's thermodynamic stability. By mapping the molecular electrostatic potential (MEP) onto the electron density surface, regions susceptible to electrophilic and nucleophilic attack can be identified. This is crucial for predicting how this compound might interact with other molecules. For instance, studies on similar compounds often use MEP to identify sites for hydrogen bonding and other non-covalent interactions. sigmaaldrich.com

Data Table: Hypothetical DFT Calculation Parameters for this compound

| Parameter | Theoretical Method | Basis Set | Predicted Outcome |

| Optimized Geometry | DFT (e.g., B3LYP) | 6-311++G(d,p) | Bond lengths, bond angles, and dihedral angles for the lowest energy conformer. |

| HOMO-LUMO Energy Gap | DFT (e.g., B3LYP) | 6-311++G(d,p) | A value in electron volts (eV) indicating electronic excitability and reactivity. |

| Molecular Electrostatic Potential | DFT (e.g., B3LYP) | 6-311++G(d,p) | A color-coded map showing electron-rich (negative) and electron-poor (positive) regions. |

| Dipole Moment | DFT (e.g., B3LYP) | 6-311++G(d,p) | A vector indicating the overall polarity of the molecule. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations can model the dynamic behavior of this compound over time.

Conformational Analysis: MD simulations would reveal the accessible conformations of the molecule by simulating its movements in a given environment (e.g., in a solvent like water or in a biological membrane). A key aspect to investigate for this compound would be the rotational barrier around the C-C bond connecting the phenyl ring and the amide group. For the related 2,6-difluorobenzamide (B103285) scaffold, studies have shown that the fluorine atoms induce a non-planar conformation, which is crucial for its biological activity. mdpi.comnih.gov An MD simulation would clarify if the bromine and additional fluorine atoms in this compound lead to similar or different conformational preferences.

Intermolecular Interactions: By simulating the molecule in a solvent, MD can provide detailed information on how it interacts with surrounding water molecules, including the formation and lifetime of hydrogen bonds. This is essential for understanding its solubility and how it might behave in a physiological environment.

Molecular Docking Studies for Ligand-Target Interaction Modeling (Methodology Focus)

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand (in this case, this compound) to a biological target, such as a protein receptor.

Methodology: The process would begin by obtaining the three-dimensional structure of a potential target protein, often from a repository like the Protein Data Bank (PDB). The structure of this compound would be optimized using quantum chemical methods. Docking software would then be used to systematically explore different binding poses of the ligand within the active site of the protein. These poses are then scored based on a function that estimates the binding affinity, considering factors like hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For example, docking studies on 2,6-difluorobenzamide derivatives targeting the FtsZ protein have highlighted the importance of hydrogen bonds from the amide group and hydrophobic interactions involving the fluorinated ring. nih.govnih.gov A similar methodology would be applied to this compound to identify its potential binding modes and key interactions with a target protein.

Prediction of Spectroscopic Parameters from Theoretical Models (e.g., IR, Raman, NMR)

Theoretical calculations can predict the spectroscopic signatures of a molecule, which can be invaluable for its experimental characterization.

IR and Raman Spectroscopy: By calculating the vibrational frequencies of the molecule using DFT, theoretical Infrared (IR) and Raman spectra can be generated. nih.gov The calculated frequencies are often scaled to better match experimental data. This would allow for the assignment of specific peaks in an experimental spectrum to the corresponding vibrational modes of the molecule, such as the stretching of the C=O, N-H, C-F, and C-Br bonds.

NMR Spectroscopy: The chemical shifts of ¹H, ¹³C, ¹⁵N, and ¹⁹F nuclei can also be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. These theoretical chemical shifts, when compared to experimental data, can help confirm the structure of the synthesized molecule.

Data Table: Hypothetical Predicted Spectroscopic Data for this compound

| Spectrum | Parameter | Predicted Value Range (Hypothetical) | Notes |

| IR | C=O Stretch | 1650-1700 cm⁻¹ | A strong absorption band characteristic of the amide carbonyl group. |

| IR | N-H Stretch | 3200-3400 cm⁻¹ | One or two bands corresponding to the amide N-H bonds. |

| ¹³C NMR | Carbonyl Carbon (C=O) | 160-170 ppm | The chemical shift of the carbon atom in the amide group. |

| ¹⁹F NMR | Fluorine Nuclei | -110 to -140 ppm | Chemical shifts relative to a standard, indicating the electronic environment of the fluorine atoms. |

Structure-Activity Relationship (SAR) Derivation through Computational Approaches

While a full SAR study requires experimental data on a series of related compounds, computational methods can provide a preliminary, or "in silico," SAR.

By systematically modifying the structure of this compound in a computational model (e.g., by changing the position of the bromine or fluorine atoms, or replacing them with other functional groups) and then recalculating properties like binding affinity through molecular docking, a hypothetical SAR can be developed. This can help to identify which structural features are most important for the molecule's predicted activity and guide the synthesis of new, potentially more potent, analogues. For instance, studies on benzamide (B126) derivatives often explore how different substituents on the phenyl ring affect binding to a target protein. researchgate.net

Synthetic Utility and Applications of 2,5 Dibromo 3,6 Difluorobenzamide As a Chemical Intermediate

Building Block for Complex Polyhalogenated Aromatic Systems

2,5-Dibromo-3,6-difluorobenzamide serves as a foundational building block for the synthesis of more elaborate polyhalogenated aromatic systems. The two bromine atoms are significantly more reactive than the fluorine atoms in metal-catalyzed cross-coupling reactions. This difference in reactivity allows for selective functionalization of the aromatic ring. Chemists can exploit this property to introduce a variety of aryl or heteroaryl groups at the 2 and 5 positions via reactions like the Suzuki or Stille coupling, while leaving the fluorine atoms untouched. This selective transformation is a powerful strategy for constructing highly substituted and complex aromatic compounds that would be challenging to assemble through other methods. The persistent fluorine atoms play a crucial role in modulating the electronic properties, lipophilicity, and metabolic stability of the final products.

Precursor in the Synthesis of Diverse Substituted Benzamide (B126) Libraries

The structure of this compound is exceptionally well-suited for the generation of diverse substituted benzamide libraries. These libraries, which are collections of systematically varied compounds, are instrumental in high-throughput screening for drug discovery and materials science. The compound offers two primary points for diversification: the amide nitrogen and the two bromine-substituted carbon atoms on the aromatic ring. The amide group can undergo various transformations, including N-alkylation and N-arylation, to introduce a wide array of substituents. Concurrently, the bromine atoms can be functionalized through palladium-catalyzed cross-coupling reactions. This orthogonal reactivity allows for the combinatorial synthesis of a vast number of unique benzamide derivatives from a single, readily available precursor.

Table 1: Potential Diversification Reactions for this compound

| Reaction Site | Reaction Type | Potential Reagents | Resulting Functionality |

| C2 and C5 Positions | Suzuki Coupling | Aryl/Heteroaryl Boronic Acids | Biaryl or Heteroaryl-Aryl Linkages |

| C2 and C5 Positions | Sonogashira Coupling | Terminal Alkynes | Aryl-Alkyne Structures |

| C2 and C5 Positions | Buchwald-Hartwig Amination | Amines | Di- or Tri-substituted Amines |

| Amide Nitrogen | N-Alkylation | Alkyl Halides | N-Alkyl Benzamides |

| Amide Nitrogen | N-Arylation | Aryl Halides/Boronic Acids | N-Aryl Benzamides |

Role in the Development of Advanced Organic Materials (e.g., semiconducting polymers through C-C coupling reactions)

In the realm of materials science, this compound is a key intermediate for creating advanced organic materials, particularly semiconducting polymers. The dibromo functionality enables its use as a monomer in various polymerization reactions that proceed via carbon-carbon (C-C) bond formation. Techniques such as Suzuki and Stille polycondensation reactions are employed to link these monomer units into long polymer chains.

The fluorine atoms on the benzamide unit are critical as they significantly lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the resulting polymer. This tuning of electronic properties is essential for creating efficient electron-transporting or ambipolar semiconducting materials. These polymers are investigated for their potential applications in a variety of organic electronic devices.

Table 2: Influence of Fluorination on Polymer Properties

| Property | Effect of Fluorine Atoms | Rationale |

| Electron Affinity | Increased | Fluorine's high electronegativity withdraws electron density. |

| HOMO/LUMO Energy Levels | Lowered | Inductive effect of fluorine stabilizes the orbitals. |

| Charge Carrier Mobility | Can be enhanced | Promotes planar backbone conformation and intermolecular packing. |

| Solubility and Processability | Often improved | Can modify intermolecular forces and interactions with solvents. |

Intermediate in the Synthesis of Agro- and Pharmaceutical Precursors (focus on synthetic routes and chemical transformations)

The polyhalogenated nature of this compound makes it a valuable intermediate in the synthesis of precursors for the agrochemical and pharmaceutical industries. The strategic replacement of its bromine atoms allows for the introduction of various pharmacophores and other functional groups necessary for biological activity.

Synthetic routes often involve multi-step sequences where the bromine atoms are transformed using metal-catalyzed cross-coupling reactions. For instance, a Suzuki coupling can introduce a specific aryl or heteroaryl moiety, while a subsequent reaction at the other bromine position or modification of the amide group can build further molecular complexity. The fluorine atoms are typically retained in the final structure, as they can enhance key drug-like properties such as metabolic stability, binding affinity, and membrane permeability. This controlled, stepwise approach to functionalization is a cornerstone of modern synthetic chemistry for developing new, effective, and safe agrochemicals and pharmaceuticals.

Future Directions and Emerging Research Avenues for 2,5 Dibromo 3,6 Difluorobenzamide Research

Green Chemistry Approaches in its Synthesis and Derivatization

The principles of green chemistry are increasingly integral to the development of new chemical entities. For a polyhalogenated compound like 2,5-Dibromo-3,6-difluorobenzamide, adopting environmentally benign synthetic methods is crucial. Future research could focus on several key areas of green chemistry.

One promising avenue is the use of safer and more sustainable reagents and reaction conditions. For instance, traditional halogenation methods often employ hazardous reagents. A greener approach could involve using sodium halides (like NaCl) as the halogen source in conjunction with a powerful but environmentally more benign oxidant such as Oxone. researchgate.net This method has been successfully applied to the halogenation of anilides and could potentially be adapted for the synthesis or further halogenation of derivatives of this compound. researchgate.net

Another key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Research into solvent-free or aqueous reaction media for the synthesis of benzamides is an active area. figshare.comnih.gov The development of a synthetic route to this compound that proceeds in water or under solvent-free conditions would significantly enhance its environmental profile. figshare.comnih.gov Furthermore, the use of catalytic methods, as opposed to stoichiometric reagents, is a fundamental principle of green chemistry that could be applied to the synthesis and derivatization of this compound. nih.govrsc.org

| Green Chemistry Approach | Potential Application to this compound | Anticipated Benefits |

| Use of Safer Halogenating Agents | Synthesis using NaCl/Oxone or similar systems. | Avoidance of toxic and corrosive halogenating reagents. |

| Solvent-Free or Aqueous Synthesis | Amidation reactions in water or without solvent. | Reduced use of volatile organic compounds (VOCs). |

| Catalytic Methods | Development of catalysts for amidation and derivatization. | Increased atom economy and reduced waste generation. |

| Microwave or Ultrasound Assistance | Energy-efficient synthesis and derivatization. | Faster reaction times and potentially higher yields. nih.gov |

Flow Chemistry and Continuous Processing for Scalable Production

For the scalable and safe production of highly functionalized molecules like this compound, flow chemistry offers significant advantages over traditional batch processing. nih.govd-nb.info The precise control over reaction parameters such as temperature, pressure, and residence time in a continuous flow reactor can lead to higher yields, improved selectivity, and enhanced safety, particularly for exothermic or hazardous reactions. d-nb.inforsc.org

Future research in this area could involve the development of a continuous flow process for the key synthetic steps leading to this compound. This would be particularly beneficial for nitration, halogenation, or amidation steps, which can be challenging to control on a large scale in batch reactors. The modular nature of flow chemistry setups also allows for the integration of multiple reaction and purification steps into a single, automated process, which can significantly streamline production. nih.govnih.gov

The application of photochemistry in flow reactors is another exciting prospect. rsc.orgresearchgate.net Light-induced reactions can offer unique reactivity pathways, and the high surface-area-to-volume ratio in microreactors ensures uniform irradiation, leading to more efficient and selective photochemical transformations. rsc.orgresearchgate.net This could open up new avenues for the derivatization of the this compound scaffold.

| Parameter | Batch Processing | Flow Chemistry | Advantages of Flow Chemistry for this compound |

| Heat Transfer | Limited by surface area of the vessel. | Excellent due to high surface-area-to-volume ratio. | Enhanced safety for exothermic reactions. |

| Mass Transfer | Can be inefficient, leading to side reactions. | Highly efficient, promoting faster and more selective reactions. | Improved yield and purity. |

| Scalability | Often requires re-optimization of reaction conditions. | More straightforward by running the reactor for longer times. | Faster transition from laboratory to industrial scale. |

| Safety | Larger quantities of hazardous materials present at one time. | Small reaction volumes at any given moment. | Reduced risk of accidents. |

Bio-inspired Synthesis and Catalysis Applied to Halogenated Benzamides

Nature provides a rich source of inspiration for the development of novel and efficient catalytic systems. researchgate.netchimia.ch Bio-inspired catalysis, which seeks to mimic the high selectivity and efficiency of enzymes, is a rapidly growing field that could be applied to the synthesis of complex molecules like this compound.

Future research could focus on designing synthetic catalysts that emulate the active sites of halogenating or amidating enzymes. chimia.ch This could involve the use of supramolecular scaffolds to pre-organize substrates and reagents, thereby facilitating the desired transformation with high regio- and stereoselectivity. The principles of halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in biological systems, could also be harnessed in a bio-inspired context to direct the assembly of reactants and catalyze specific reactions. researchgate.net

The development of artificial enzymes or "nanozymes" with tailored catalytic activities is another promising direction. researchgate.net These could be designed to perform specific transformations on the this compound core, enabling the synthesis of a diverse range of derivatives under mild, aqueous conditions.

Exploration of Novel Reactivity Patterns and Unconventional Bond Activations

The unique electronic properties conferred by the multiple halogen substituents on the this compound ring could give rise to novel and unexpected reactivity. Future research should aim to explore these reactivity patterns, potentially leading to new synthetic methodologies.

One area of interest is the selective activation of C-H and C-halogen bonds. While the aromatic ring is electron-deficient, the development of advanced catalytic systems could enable the selective functionalization of the remaining C-H bond. Furthermore, the differential reactivity of the C-Br and C-F bonds could be exploited in cross-coupling reactions to introduce a wide variety of substituents in a controlled manner.

The use of unconventional solvents or additives that can modulate the reactivity of the substrate is another avenue for exploration. researchgate.net For instance, highly fluorinated solvents can promote unique reaction pathways that are not observed in conventional media. researchgate.net The study of this compound under such conditions could reveal new and synthetically useful transformations.

Design Principles for Next-Generation Halogenated Benzamide (B126) Scaffolds with Tunable Reactivity

A deeper understanding of the structure-property relationships of this compound will be crucial for the rational design of next-generation halogenated benzamide scaffolds with tailored properties. This will involve a combination of experimental and computational studies to elucidate the influence of the substitution pattern on the molecule's conformation, electronic properties, and reactivity.

Computational modeling can be used to predict the preferred conformations of this compound and its derivatives, as well as to model their interactions with biological targets or in material science applications. This information can then be used to guide the synthesis of new analogues with optimized properties. The strategic placement of halogen atoms can be used to fine-tune the strength of halogen bonds, which can be a powerful tool in the design of supramolecular assemblies and functional materials. acs.org

The development of a library of derivatives based on the this compound scaffold, where the substituents are systematically varied, would provide valuable data for establishing clear structure-activity relationships. acs.org This knowledge would be instrumental in designing future generations of halogenated benzamides for a wide range of applications, from pharmaceuticals to materials science.

Q & A

Q. What are the standard synthetic routes for 2,5-dibromo-3,6-difluorobenzamide, and how do reaction conditions influence regioselectivity?

- Methodological Answer : The synthesis typically involves halogenation and fluorination of a benzamide precursor. For example, bromination using N-bromosuccinimide (NBS) in dichloromethane under controlled temperatures (0–5°C) can achieve regioselectivity at the 2- and 5-positions. Fluorination via Balz-Schiemann reaction (using diazonium salts and HF) introduces fluorine atoms at the 3- and 6-positions. Microwave-assisted synthesis may enhance yield and reduce side products. Key parameters include solvent polarity, temperature, and catalyst choice (e.g., Lewis acids like AlCl₃ for directing substituents) .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR and ¹H NMR identify fluorine and proton environments, respectively. Coupling constants reveal substitution patterns.

- Mass Spectrometry (HRMS) : Confirms molecular weight and isotopic patterns.

- X-ray Crystallography : Resolves crystal packing and molecular geometry (e.g., using SHELXL for refinement) .

- Infrared (IR) Spectroscopy : Detects functional groups (amide C=O stretch at ~1650 cm⁻¹).

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer : The compound serves as a precursor for antimicrobial agents targeting bacterial cell division protein FtsZ. Derivatives are synthesized via Suzuki coupling or amide bond modifications to enhance binding affinity. Biological assays (e.g., MIC determinations against Staphylococcus aureus) validate activity. Computational docking (e.g., AutoDock Vina) models interactions with FtsZ’s GTPase domain .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of this compound derivatives?

- Methodological Answer : Contradictions may arise from assay variability (e.g., broth microdilution vs. agar diffusion) or impurities in synthesized analogs. Strategies include:

- Reproducibility Checks : Re-synthesize derivatives using identical protocols.

- High-Throughput Screening (HTS) : Use standardized platforms (e.g., 96-well plates) with positive/negative controls.

- HPLC-Purity Analysis : Ensure >95% purity via reverse-phase chromatography .

Q. What experimental designs optimize the stability of this compound under storage and reaction conditions?

- Methodological Answer :

- Degradation Studies : Accelerated stability testing (40°C/75% RH) monitors hydrolysis of the amide bond.

- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photolytic debromination.

- Solvent Selection : Avoid protic solvents (e.g., H₂O, MeOH) that promote hydrolysis; use acetonitrile or DMF for reactions .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?

- Methodological Answer :

- DFT Calculations : Gaussian09 with B3LYP/6-31G* basis set computes electrostatic potential maps to identify electron-deficient positions (e.g., para to fluorine).

- Transition State Analysis : Locates energy barriers for SNAr at bromine sites using QM/MM methods.

- SAR Studies : Correlate Hammett σ values of substituents with reaction rates .

Q. What strategies mitigate steric hindrance during functionalization of this compound?

- Methodological Answer :

- Protecting Groups : Temporarily block amide functionality with Boc or Fmoc groups.

- Microwave Irradiation : Enhances reaction kinetics in sterically crowded systems.

- Bulky Ligands : Use Pd(PPh₃)₄ in cross-coupling reactions to improve catalyst accessibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.